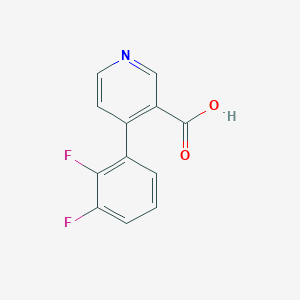

4-(2,3-Difluorophenyl)pyridine-3-carboxylic acid

Description

Contextual Significance of Pyridine (B92270) Carboxylic Acid Derivatives in Chemical Sciences

Pyridine carboxylic acid derivatives are a class of organic compounds that have garnered significant interest across the chemical sciences. Their versatile molecular framework is a cornerstone in the development of new pharmaceuticals and agrochemicals. mdpi.com The core structure, consisting of a pyridine ring functionalized with a carboxylic acid group, is considered a "privileged scaffold" in medicinal chemistry. nih.gov This is due to its ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological targets like enzymes and receptors. nih.gov

The significance of this class of compounds is evidenced by their broad spectrum of documented biological activities. Research has shown that derivatives of pyridine carboxylic acid are foundational to drugs developed for conditions including cancer, infections, inflammation, diabetes, and hypertension. nih.govnih.gov They are integral to the discovery of potent enzyme inhibitors, which are crucial in modern therapeutic strategies. nih.govnih.gov The three primary isomers—picolinic acid, nicotinic acid, and isonicotinic acid—have historically led to a multitude of approved drugs. nih.govwikipedia.org The adaptability of the pyridine ring allows for extensive chemical modification, enabling scientists to fine-tune the physicochemical and biological properties of the resulting molecules to achieve desired effects. nih.gov This has made substituted pyridine carboxylic acids a subject of continuous and active research in the quest for novel therapeutic agents. mdpi.comresearchgate.net

Structural Characteristics of 4-(2,3-Difluorophenyl)pyridine-3-carboxylic Acid and Research Rationale

The molecular architecture of this compound is key to its research interest. The structure is composed of three main components: a pyridine ring, a carboxylic acid group, and a difluorinated phenyl substituent. The core is a pyridine-3-carboxylic acid (also known as nicotinic acid), to which a 2,3-difluorophenyl group is attached at the 4-position of the pyridine ring.

The rationale for investigating this specific compound stems from the strategic combination of these components. The pyridine carboxylic acid moiety provides a well-established pharmacophore known for its biological activity. The introduction of a difluorophenyl group is a common and effective strategy in medicinal chemistry to modulate a molecule's properties. Fluorine atoms are highly electronegative and can significantly alter a compound's:

Lipophilicity: Affecting its ability to cross cell membranes.

Metabolic Stability: Blocking sites susceptible to metabolic degradation, thereby prolonging the compound's active duration.

Binding Affinity: Modifying the electronic character of the molecule to enhance interactions with specific biological targets.

The specific 2,3-difluoro substitution pattern on the phenyl ring creates a distinct electronic and steric profile compared to other fluorinated analogues, offering a unique opportunity to explore new structure-activity relationships (SAR). The investigation of this molecule is thus driven by the hypothesis that the unique properties conferred by the difluorophenyl group onto the proven pyridine carboxylic acid scaffold could lead to a compound with novel or enhanced biological activity.

Table 1: Physicochemical Properties of this compound Note: Data is calculated, as extensive experimental data is not publicly available.

| Property | Value |

|---|---|

| Molecular Formula | C12H7F2NO2 |

| Molecular Weight | 235.19 g/mol |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 4 |

| Rotatable Bonds | 2 |

Scope and Objectives of Scholarly Investigation

The scholarly investigation of a novel compound like this compound typically follows a structured and multi-stage approach. The primary objectives are to synthesize the molecule, confirm its structure and purity, characterize its properties, and evaluate its potential for practical applications, particularly in the biomedical field.

The scope of such research would encompass several key areas:

Chemical Synthesis: The primary objective is to develop an efficient and reproducible synthetic pathway. This often involves modern cross-coupling methodologies to form the carbon-carbon bond between the pyridine and phenyl rings. Optimization of reaction conditions to ensure high yield and purity is a critical aspect of this stage.

Structural Elucidation: Once synthesized, the compound's identity and structure must be unequivocally confirmed. This is achieved through a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), mass spectrometry (MS), and infrared (IR) spectroscopy. For a definitive understanding of its three-dimensional structure and intermolecular interactions in the solid state, single-crystal X-ray diffraction analysis is often pursued. rsc.org

Biological and Pharmacological Screening: Based on the known activities of the pyridine carboxylic acid class, the compound would be subjected to a range of biological assays. nih.gov The objectives would be to identify any significant activity, such as enzyme inhibition, antimicrobial effects, or cytotoxicity against cancer cell lines. nih.gov Initial findings guide further, more focused testing to determine potency and selectivity, which are crucial for assessing therapeutic potential. mdpi.com

Through this systematic process of synthesis, characterization, and evaluation, the scientific community can determine the value and potential applications of this compound as a lead compound for further development.

Structure

3D Structure

Properties

IUPAC Name |

4-(2,3-difluorophenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F2NO2/c13-10-3-1-2-8(11(10)14)7-4-5-15-6-9(7)12(16)17/h1-6H,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCJWOIMXNZQBGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)C2=C(C=NC=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10692516 | |

| Record name | 4-(2,3-Difluorophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10692516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261894-81-8 | |

| Record name | 4-(2,3-Difluorophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10692516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 2,3 Difluorophenyl Pyridine 3 Carboxylic Acid

Retrosynthetic Analysis and Key Precursors

Retrosynthetic analysis is a technique used to design a synthetic pathway by deconstructing the target molecule into simpler, commercially available starting materials. airitilibrary.comamazonaws.com For 4-(2,3-difluorophenyl)pyridine-3-carboxylic acid, the primary disconnection is at the C-C bond between the pyridine (B92270) and the difluorophenyl rings. This leads to two key precursors: a pyridine-based fragment and a difluorophenyl-based fragment.

A logical retrosynthetic disconnection breaks the bond between the pyridine C4 position and the phenyl ring. This suggests a cross-coupling reaction as the key bond-forming step. The pyridine precursor would need a reactive group at the 4-position, such as a halogen (e.g., bromine or iodine) or a boronic acid/ester. The difluorophenyl precursor would carry the complementary reactive group.

Another disconnection can be envisioned at the C3-carboxyl group of the pyridine ring. This suggests a late-stage carboxylation of a 4-(2,3-difluorophenyl)pyridine intermediate.

Table 1: Key Precursors for the Synthesis of this compound

| Pyridine Precursor | Difluorophenyl Precursor |

| 4-Halopyridine-3-carboxylic acid (or ester) | (2,3-Difluorophenyl)boronic acid |

| Pyridine-3,4-dicarboxylic acid derivative | --- |

| 4-(2,3-Difluorophenyl)-3-halopyridine | Carbon dioxide or other carboxylating agent |

| 4-Chloropyridine-3-carbonitrile | (2,3-Difluorophenyl)boronic acid |

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and they represent a primary strategy for the synthesis of 4-arylpyridines. nih.gov

Suzuki-Miyaura Coupling Protocols for Pyridine Carboxylic Acids

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction that forms a C-C bond between an organoboron compound and an organohalide. researchgate.net In the context of synthesizing this compound, this typically involves the coupling of a 4-halopyridine-3-carboxylic acid derivative with (2,3-difluorophenyl)boronic acid.

A common approach involves the use of a 4-chloropyridine-3-carboxylic acid ester as the electrophile and (2,3-difluorophenyl)boronic acid as the nucleophile. The reaction is catalyzed by a palladium(0) species, often generated in situ from a palladium(II) precatalyst, in the presence of a suitable base and ligand. The choice of ligand is crucial to prevent the formation of phenylated impurities derived from phosphorus ligands. nih.gov

Table 2: Typical Conditions for Suzuki-Miyaura Coupling

| Component | Example |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ |

| Ligand | Triphenylphosphine (PPh₃), 1,1'-Bis(diphenylphosphino)ferrocene (dppf) |

| Base | K₂CO₃, Cs₂CO₃, Na₂CO₃ |

| Solvent | Toluene/Water, Dioxane/Water, DMF |

| Temperature | 80-120 °C |

Challenges in the Suzuki-Miyaura coupling of pyridine derivatives include catalyst inhibition by the pyridine nitrogen and potential side reactions. Careful optimization of the catalyst system, base, and solvent is often necessary to achieve high yields.

Other Transition Metal-Mediated Coupling Reactions

While the Suzuki-Miyaura coupling is prevalent, other transition metal-mediated reactions can also be employed. The Stille coupling, which utilizes organotin reagents, and the Negishi coupling, which uses organozinc reagents, are alternative methods for forming the C-C bond between the pyridine and phenyl rings. These methods can sometimes offer advantages in terms of substrate scope and functional group tolerance but often involve more toxic and sensitive reagents.

Direct Carboxylation and C-H Functionalization Approaches

More recent synthetic strategies focus on the direct functionalization of C-H bonds, which can offer more atom-economical and step-efficient routes. acs.org

Reductive Carboxylation of Halogenated Precursors

Reductive carboxylation involves the reaction of an organic halide with carbon dioxide in the presence of a reducing agent and a transition metal catalyst. For the synthesis of this compound, this could involve the carboxylation of a 4-(2,3-difluorophenyl)-3-halopyridine intermediate. This approach avoids the pre-functionalization required for traditional cross-coupling reactions.

Regioselective C-H Activation and Carboxylation

A more advanced approach involves the direct, regioselective C-H activation and carboxylation of a 4-(2,3-difluorophenyl)pyridine precursor. acs.org This methodology is at the forefront of synthetic organic chemistry and relies on the use of a directing group to guide a transition metal catalyst to a specific C-H bond. For a pyridine derivative, the nitrogen atom can act as an inherent directing group, potentially facilitating carboxylation at the C3 position. However, achieving high regioselectivity in the presence of multiple C-H bonds can be challenging and often requires specifically designed catalytic systems. rsc.orgresearchgate.net

Table 3: Comparison of Synthetic Strategies

| Strategy | Advantages | Disadvantages |

| Suzuki-Miyaura Coupling | High yields, well-established, broad substrate scope | Requires pre-functionalized precursors, potential for side reactions |

| Reductive Carboxylation | Utilizes CO₂ as a C1 source, avoids organometallic reagents | Can require high pressures of CO₂, limited substrate scope |

| C-H Activation/Carboxylation | High atom economy, fewer synthetic steps | Challenging to control regioselectivity, catalyst development is ongoing |

Condensation and Cyclization Reactions in Pyridine Synthesis

The formation of the pyridine core is a fundamental step in the synthesis of this compound. Various classical and modern cyclization strategies can be employed to construct the substituted pyridine ring. These methods often involve the condensation of smaller, readily available precursors in multi-component reactions (MCRs), which offer efficiency by forming several bonds in a single operation. acsgcipr.org

Key strategies for pyridine ring synthesis include:

Hantzsch Pyridine Synthesis: This method typically involves the condensation of two equivalents of a β-ketoester with an aldehyde and an ammonia (B1221849) source to form a dihydropyridine (B1217469), which is subsequently oxidized to the aromatic pyridine ring. acsgcipr.org

Guareschi-Thorpe Reaction: This reaction involves the condensation of a β-ketoester with a cyanoacetamide in the presence of a base to form a substituted 2-hydroxypyridine (B17775) or 2-pyridone. acsgcipr.org

Bohlmann-Rahtz Pyridine Synthesis: This pathway involves the reaction of an enamine with an α,β-unsaturated carbonyl compound to form a dihydropyridine intermediate that eliminates water or another small molecule to yield the final pyridine product. acsgcipr.org

Multi-component Reactions (MCRs): Modern synthetic approaches often utilize MCRs for their high atom economy and efficiency. acsgcipr.org For instance, a three-component reaction involving lithiated alkoxyallenes, nitriles, and carboxylic acids has been developed as a flexible route to highly substituted pyridin-4-ol derivatives, which can serve as versatile precursors. chim.it

These condensation and cyclization reactions provide a powerful toolkit for assembling the core heterocyclic structure required for the target molecule.

| Reaction Name | Reactants | Product Type | Key Features |

| Hantzsch Synthesis | β-ketoester, Aldehyde, Ammonia source | Dihydropyridine (requires oxidation) | Forms the pyridine ring through a one-pot condensation. acsgcipr.org |

| Guareschi-Thorpe Reaction | β-ketoester, Cyanoacetamide, Base | 2-Hydroxypyridine / 2-Pyridone | A classic method for constructing functionalized pyridones. acsgcipr.org |

| Bohlmann-Rahtz Synthesis | Enamine, α,β-Unsaturated carbonyl | Pyridine | Direct formation of the aromatic pyridine ring via an addition-elimination mechanism. acsgcipr.org |

| Three-Component Reaction | Lithiated alkoxyallene, Nitrile, Carboxylic acid | Pyridin-4-ol derivative | A flexible and modern approach to highly substituted pyridine precursors. chim.it |

Functional Group Interconversion and Derivatization

Functional group interconversion is a critical aspect of organic synthesis, allowing for the transformation of one functional group into another. wikipedia.orgslideshare.net This is essential for creating derivatives of this compound to modulate its chemical and biological properties.

The carboxylic acid moiety is a versatile functional group that can be converted into a wide range of derivatives. ub.edu These transformations are fundamental for creating esters, amides, and other related compounds.

Esterification: The conversion of the carboxylic acid to an ester is a common derivatization. This can be achieved through various methods, including Fischer esterification (reaction with an alcohol under acidic catalysis), reaction with alkyl halides in the presence of a base, or the use of diazomethane (B1218177) for methylation. colostate.edugcms.cz

Amide Formation: The carboxylic acid can be coupled with amines to form amides. This typically requires activation of the carboxylic acid, for example, by converting it to an acyl chloride using reagents like thionyl chloride, or by using coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) in the presence of N-hydroxysulfosuccinimide to improve efficiency. thermofisher.com

Other Derivatives: The carboxylic acid can also be transformed into acyl hydrazides or hydroxamic acids by reacting an activated form of the acid with hydrazines or hydroxylamines, respectively. thermofisher.com

| Derivative | Reagents | Reaction Type | Description |

| Methyl Ester | Diazomethane (CH₂N₂) | Alkylation | Highly efficient methylation, but diazomethane is toxic and explosive. colostate.edu |

| Ethyl Ester | Ethanol (EtOH), Acid Catalyst (e.g., H₂SO₄) | Fischer Esterification | An equilibrium-driven reaction favored by removal of water. ub.edu |

| Amide | Amine (R-NH₂), EDAC, NHSS | Amide Coupling | Carbodiimide-mediated coupling forms a stable amide bond. thermofisher.com |

| Acyl Chloride | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | Acyl Halogenation | Creates a highly reactive intermediate for further derivatization. ub.edu |

The pyridine ring itself can undergo various chemical modifications. The presence of the nitrogen atom influences the ring's electronic properties, making it susceptible to specific types of reactions.

C-H Functionalization: Direct functionalization of C-H bonds is a modern strategy to introduce new substituents. One approach involves a two-step sequence of C-H bond fluorination followed by nucleophilic aromatic substitution (SNAr). nih.gov Fluorination at the position alpha to the ring nitrogen activates it for subsequent displacement by various nucleophiles (e.g., nitrogen, oxygen, sulfur, or carbon-based). nih.gov

Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is relatively electron-deficient, which facilitates SNAr reactions, particularly at the 2- and 4-positions, if a good leaving group is present. The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is significantly faster than that of 2-chloropyridine, highlighting the utility of fluoro-substituted pyridines as SNAr substrates. nih.gov

| Reaction Type | Position | Reagents/Conditions | Outcome |

| C-H Fluorination | Position α to Nitrogen | AgF₂ | Introduction of a fluorine atom, activating the ring. nih.gov |

| Nucleophilic Aromatic Substitution (SNAr) | Position α to Nitrogen (with F leaving group) | Nucleophiles (e.g., R-OH, R-NH₂, R-SH) | Substitution of the fluoride (B91410) with a variety of functional groups. nih.gov |

| N-Oxidation | Pyridine Nitrogen | Peroxy acids (e.g., m-CPBA) | Forms a pyridine N-oxide, which can alter the reactivity of the ring for subsequent reactions. ub.edu |

The 2,3-difluorophenyl group is a key structural component. The carbon-fluorine bond is generally strong and stable; however, under certain conditions, the fluorine atoms can participate in reactions. ub.edu

Nucleophilic Aromatic Substitution (SNAr): While the C-F bond is strong, fluoroarenes can undergo nucleophilic substitution, where a fluorine atom is displaced by a nucleophile. wikipedia.org This reaction is typically challenging and requires either harsh reaction conditions or the presence of strong electron-withdrawing groups ortho or para to the fluorine atom to activate the ring system. In the case of the 2,3-difluorophenyl moiety, the pyridine ring itself acts as an electron-withdrawing group, but substitution would likely require potent nucleophiles and elevated temperatures.

| Reaction Type | Potential Reagents | Conditions | Potential Product |

| Nucleophilic Aromatic Substitution (SNAr) | Strong Nucleophiles (e.g., NaOMe, NaNH₂) | High Temperature, Aprotic Solvent | Replacement of a fluorine atom with the nucleophile (e.g., methoxy (B1213986) or amino group). wikipedia.orgub.edu |

Structural Elucidation and Conformational Analysis of 4 2,3 Difluorophenyl Pyridine 3 Carboxylic Acid

Advanced Spectroscopic Characterization

Spectroscopic techniques are fundamental to determining the molecular structure of a compound. A combination of Nuclear Magnetic Resonance (NMR), vibrational, and electronic absorption spectroscopy would be required for a thorough characterization of 4-(2,3-Difluorophenyl)pyridine-3-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, 2D NMR)

NMR spectroscopy provides detailed information about the atomic connectivity and chemical environment of hydrogen, carbon, and fluorine atoms within the molecule.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) and difluorophenyl rings. The chemical shifts (δ) for protons on the pyridine ring typically appear downfield. Protons adjacent to the nitrogen or the carboxylic acid group would be significantly deshielded. The protons on the difluorophenyl ring would exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) coupling. The acidic proton of the carboxylic acid group would likely appear as a broad singlet at a very downfield chemical shift, typically in the 10-13 ppm range.

¹³C NMR: The carbon NMR spectrum would show unique resonances for each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is characteristically found in the 160-180 ppm region. Carbons directly attached to fluorine atoms would appear as doublets or triplets due to carbon-fluorine (C-F) coupling, and the magnitude of the coupling constants provides information about the number of bonds between the carbon and fluorine atoms.

¹⁹F NMR: Fluorine NMR is a crucial tool for fluorinated compounds. The ¹⁹F NMR spectrum would show signals corresponding to the two fluorine atoms on the phenyl ring. Their chemical shifts and coupling constants (both F-F and F-H) would confirm their positions at the 2- and 3-positions of the phenyl ring.

2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to establish the complete connectivity of the molecule. COSY would reveal H-H coupling networks, while HSQC would correlate directly bonded C-H pairs. HMBC is essential for identifying long-range (2-3 bond) correlations, which would definitively link the difluorophenyl ring to the pyridine ring at the C4 position and confirm the position of the carboxylic acid group.

Vibrational Spectroscopy (Fourier Transform Infrared (FT-IR) and Raman)

Vibrational spectroscopy probes the functional groups present in a molecule by measuring the absorption of infrared radiation (FT-IR) or the inelastic scattering of monochromatic light (Raman).

FT-IR Spectroscopy: The FT-IR spectrum would be dominated by characteristic bands of the carboxylic acid group. A very broad absorption band is expected in the 2500-3300 cm⁻¹ region, corresponding to the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. A strong, sharp absorption band around 1700-1730 cm⁻¹ would be indicative of the C=O (carbonyl) stretching vibration. Other important bands would include C-F stretching vibrations (typically 1100-1300 cm⁻¹) and aromatic C=C and C-H stretching and bending vibrations.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations are often strong in Raman spectra. The C=O stretch would also be visible, though typically weaker than in the IR spectrum. Raman is particularly useful for studying molecules in aqueous solution.

Electronic Absorption Spectroscopy (UV-Vis)

UV-Vis spectroscopy provides information about the conjugated π-electron systems within the molecule. The spectrum of this compound would be expected to show absorption bands corresponding to π→π* transitions associated with the aromatic pyridine and difluorophenyl rings. The presence of the carbonyl group might also give rise to a weak n→π* transition. The position of the maximum absorbance (λmax) is influenced by the extent of conjugation and the presence of substituents.

X-ray Crystallography and Solid-State Structural Investigations

Should a suitable single crystal of the compound be grown, X-ray crystallography would provide the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state.

Single-Crystal X-ray Diffraction Analysis of Molecular Geometry and Conformation

This technique would allow for the precise measurement of all bond lengths, bond angles, and torsion angles within the molecule. Key findings would include:

The planarity of the pyridine and difluorophenyl rings.

The dihedral angle between the planes of the two aromatic rings, which defines the molecular conformation. This angle is determined by the balance between steric hindrance of the ortho-substituents and the effects of π-conjugation.

The geometry of the carboxylic acid group and its orientation relative to the pyridine ring.

Analysis of Supramolecular Assembly and Intermolecular Interactions

The crystal packing reveals how individual molecules interact with each other to form the crystal lattice. For this compound, several key intermolecular interactions would be anticipated:

Hydrogen Bonding: The most significant interaction would likely be the formation of hydrogen-bonded dimers between the carboxylic acid groups of two adjacent molecules, creating a characteristic R²₂(8) ring motif. Hydrogen bonds involving the pyridine nitrogen as an acceptor are also possible.

π-π Stacking: Interactions between the aromatic rings of adjacent molecules could play a role in stabilizing the crystal structure.

Halogen Interactions: While not halogen bonds in the traditional sense, dipole-dipole interactions involving the C-F bonds could also influence the molecular packing.

Analysis of these interactions is crucial for understanding the solid-state properties of the material.

Hydrogen Bonding Networks (Inter- and Intramolecular)

Hydrogen bonding plays a pivotal role in the supramolecular assembly of this compound. The presence of a carboxylic acid group and a pyridine nitrogen atom provides classic donor and acceptor sites for the formation of robust hydrogen bonds.

Intermolecular Hydrogen Bonding: In the crystalline state, carboxylic acids commonly form dimeric structures through strong O—H···O hydrogen bonds between the carboxyl groups of two adjacent molecules. However, in the case of pyridine-carboxylic acids, a competing and often dominant interaction is the O—H···N hydrogen bond between the carboxylic acid proton and the nitrogen atom of the pyridine ring. This interaction is a well-established and reliable supramolecular synthon in crystal engineering. For this compound, it is anticipated that the primary intermolecular connection is a strong O—H···N hydrogen bond, linking the carboxylic acid of one molecule to the pyridine nitrogen of another, forming extended chains or discrete dimeric units.

Table 1: Potential Hydrogen Bond Parameters in this compound (Hypothetical Data)

| Interaction Type | Donor | Acceptor | Distance (Å) (Typical) | Angle (°) (Typical) |

| Intermolecular | O—H (Carboxyl) | N (Pyridine) | 1.7 - 1.9 | 160 - 180 |

| Intermolecular | O—H (Carboxyl) | O (Carbonyl) | 1.6 - 1.8 | 170 - 180 |

| Intramolecular | O—H (Carboxyl) | F (Fluorophenyl) | > 2.2 | 100 - 120 |

π–π Stacking Interactions

The aromatic nature of both the pyridine and the difluorophenyl rings in this compound facilitates the formation of π–π stacking interactions, which are crucial in stabilizing the crystal packing. These interactions arise from the electrostatic and dispersion forces between the electron clouds of the aromatic rings.

In fluorinated aromatic systems, the introduction of electron-withdrawing fluorine atoms polarizes the π-system of the phenyl ring, creating a region of positive electrostatic potential on the carbon atoms and a negative potential on the fluorine atoms. This polarization can lead to favorable electrostatic interactions with the relatively electron-rich pyridine ring. The geometry of these π–π stacking interactions can vary, including face-to-face, parallel-displaced, and edge-to-face (T-shaped) arrangements.

For this compound, parallel-displaced π–π stacking between the pyridine ring of one molecule and the difluorophenyl ring of an adjacent molecule is a likely packing motif. The centroid-to-centroid distance for such interactions in similar structures typically falls within the range of 3.4 to 3.8 Å. The presence of fluorine substituents is known to influence the strength and geometry of these interactions, often promoting more organized and stable packing arrangements.

Table 2: Characteristics of π–π Stacking Interactions (Expected Values)

| Interacting Rings | Stacking Type | Centroid-Centroid Distance (Å) (Expected) | Dihedral Angle (°) (Expected) |

| Pyridine --- Difluorophenyl | Parallel-displaced | 3.5 - 3.8 | 0 - 10 |

| Pyridine --- Pyridine | Parallel-displaced | 3.6 - 4.0 | 0 - 15 |

| Difluorophenyl --- Difluorophenyl | Parallel-displaced | 3.5 - 3.9 | 0 - 15 |

Halogen Bonding and Other Non-covalent Interactions

Halogen Bonding: The fluorine atoms on the phenyl ring can participate in halogen bonding, which is a directional interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. While fluorine is the least polarizable of the halogens and generally forms weaker halogen bonds, in highly fluorinated aromatic systems, these interactions can be significant. Potential halogen bond acceptors in the crystal lattice include the pyridine nitrogen atom, the carbonyl oxygen of the carboxylic acid, and even the π-system of an adjacent aromatic ring (F···N, F···O, and F···π interactions). The directionality of these interactions can play a crucial role in dictating the final crystal packing.

Hirshfeld Surface Analysis and Void Space Characterization

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice. By mapping properties such as dnorm (normalized contact distance), shape index, and curvedness onto the surface, a detailed picture of the molecular environment can be obtained.

For this compound, the Hirshfeld surface is expected to be dominated by features corresponding to the strong O—H···N intermolecular hydrogen bonds, which would appear as distinct red regions on the dnorm map. The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. It is anticipated that O···H/H···O contacts will constitute a significant percentage of the total surface area, confirming the prevalence of hydrogen bonding. H···F/F···H and C···H/H···C contacts, representing weaker hydrogen bonds and van der Waals interactions, will also contribute significantly. The fingerprint plot can also reveal the presence of π–π stacking, which manifests as characteristic "wing" features.

Void space characterization, also derived from the crystal structure data, allows for the analysis of the empty spaces within the crystal lattice. The size and shape of these voids can influence the material's physical properties, such as its density and potential for guest inclusion. For a densely packed structure, the void volume is expected to be minimal.

Table 3: Predicted Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Contact Type | Predicted Contribution (%) |

| O···H / H···O | 25 - 35 |

| H···F / F···H | 15 - 25 |

| C···H / H···C | 10 - 20 |

| H···H | 10 - 15 |

| C···C | 5 - 10 |

| N···H / H···N | 3 - 8 |

| Other | < 5 |

Conformational Landscape and Energy Minima Determination

Computational modeling, using methods such as Density Functional Theory (DFT), can be employed to explore the conformational landscape and identify the energy minima. The potential energy surface is expected to show distinct low-energy conformations corresponding to specific dihedral angles. The global minimum energy conformation will represent the most stable arrangement of the molecule in the gas phase.

The primary factors influencing the conformational preference are the steric hindrance between the ortho-substituents on both rings and the potential for weak intramolecular interactions. For this compound, the steric repulsion between the hydrogen atom at the 2-position of the pyridine ring and the fluorine atom at the 2-position of the phenyl ring, as well as the repulsion between the carboxylic acid group and the fluorine atom at the 3-position, will significantly influence the preferred dihedral angle. The most stable conformer is likely to be a non-planar arrangement where the two rings are twisted relative to each other to minimize these steric clashes. The energy barrier to rotation around the C-C bond will determine the rigidity of the molecule and the likelihood of observing different conformers at room temperature.

Computational Chemistry and Theoretical Investigations of 4 2,3 Difluorophenyl Pyridine 3 Carboxylic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations can predict a wide range of properties for 4-(2,3-Difluorophenyl)pyridine-3-carboxylic acid.

A fundamental application of DFT is the determination of the optimized molecular geometry, which corresponds to the lowest energy arrangement of atoms in the molecule. This involves calculating key parameters such as bond lengths, bond angles, and dihedral angles. For this compound, the planarity of the pyridine (B92270) and phenyl rings, as well as the orientation of the carboxylic acid group, are of particular interest.

Illustrative Data for Optimized Geometry:

| Parameter | Illustrative Value |

|---|---|

| C-C (pyridine ring) Bond Length | ~1.39 Å |

| C-N (pyridine ring) Bond Length | ~1.34 Å |

| C-C (phenyl ring) Bond Length | ~1.40 Å |

| C-F Bond Length | ~1.35 Å |

| C=O (carboxylic acid) Bond Length | ~1.21 Å |

| C-O (carboxylic acid) Bond Length | ~1.35 Å |

| C-N-C (pyridine ring) Bond Angle | ~117° |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and its ability to undergo electronic excitation. A smaller gap suggests higher reactivity.

Illustrative Data for Frontier Molecular Orbitals:

| Parameter | Illustrative Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -2.0 |

| HOMO-LUMO Gap (ΔE) | 4.5 |

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. By analyzing the computed vibrational modes, specific peaks can be assigned to the stretching, bending, and torsional motions of different functional groups within this compound. This theoretical spectrum can be compared with experimental data to confirm the molecular structure.

Illustrative Data for Vibrational Frequencies:

| Functional Group | Vibrational Mode | Illustrative Frequency (cm⁻¹) |

|---|---|---|

| O-H (Carboxylic Acid) | Stretching | ~3400-3600 |

| C=O (Carboxylic Acid) | Stretching | ~1700-1750 |

| C=C/C=N (Aromatic Rings) | Stretching | ~1400-1600 |

| C-F | Stretching | ~1100-1300 |

Molecules with extended π-conjugated systems and significant charge separation can exhibit non-linear optical (NLO) properties, which are of interest for applications in optoelectronics and photonics. DFT can be used to calculate NLO parameters such as the static first hyperpolarizability (β₀). A large β₀ value suggests that the molecule may have significant NLO activity. For this compound, the interplay between the electron-withdrawing difluorophenyl group and the pyridine and carboxylic acid moieties could lead to interesting NLO properties.

Illustrative Data for NLO Properties:

| Parameter | Illustrative Value |

|---|---|

| Dipole Moment (μ) | ~3.5 D |

| Mean Polarizability (α) | ~25 x 10⁻²⁴ esu |

| First Hyperpolarizability (β₀) | ~15 x 10⁻³⁰ esu |

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While DFT provides insights into the static properties of a molecule, Molecular Dynamics (MD) simulations can be employed to study its dynamic behavior over time. acs.orgaip.org By simulating the motion of the molecule in a given environment, such as in a solvent or interacting with a biological target, MD can reveal important information about its conformational flexibility, solvation, and intermolecular interactions. acs.orgaip.org For this compound, MD simulations could be used to explore the rotational freedom around the bond connecting the two aromatic rings and the conformational preferences of the carboxylic acid group in an aqueous solution. acs.orgaip.org These simulations can also provide insights into how the molecule might bind to a receptor or an enzyme active site. acs.orgaip.org

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical framework that analyzes the topology of the electron density to characterize the chemical bonding within a molecule. wikipedia.orgamercrystalassn.org QTAIM can identify bond critical points (BCPs) between atoms, and the properties of the electron density at these points provide information about the nature of the chemical bonds. wikipedia.orgamercrystalassn.org For instance, the value of the electron density (ρ) and its Laplacian (∇²ρ) at a BCP can distinguish between covalent and non-covalent interactions. In this compound, QTAIM could be used to analyze the C-F bonds, the bonds within the aromatic rings, and any potential intramolecular hydrogen bonds.

Illustrative Data for QTAIM Analysis at Bond Critical Points (BCPs):

| Bond | Electron Density (ρ) (a.u.) | Laplacian of Electron Density (∇²ρ) (a.u.) | Bond Type Indication |

|---|---|---|---|

| C-C (Aromatic) | ~0.30 | Negative | Covalent |

| C-F | ~0.25 | Negative | Polar Covalent |

| Intramolecular H-bond (if present) | ~0.02 | Positive | Non-covalent |

Force Field Development and Parameterization for Classical Simulations

The accuracy of classical molecular dynamics (MD) simulations is fundamentally dependent on the quality of the underlying empirical force field. ethz.ch For a novel molecule such as this compound, a specific and well-parameterized force field is crucial for obtaining meaningful simulation results. Standard, generalized force fields may not adequately capture the subtle electronic and conformational effects introduced by the difluorophenyl and pyridine carboxylic acid moieties. Therefore, a bespoke parameterization is often necessary.

The development of a force field for this compound involves a systematic process of determining the parameters for both bonded and non-bonded interactions. This process typically relies on high-level quantum mechanical (QM) calculations to provide reference data for fitting the classical potential energy functions.

Bonded Parameters:

The bonded terms in a force field describe the energy associated with the covalent bonding structure of the molecule, including bond stretching, angle bending, and torsional rotations.

Bond Stretching and Angle Bending: The equilibrium bond lengths and angles, as well as the corresponding force constants, are typically derived from the geometry optimization of the molecule at a high level of QM theory. The force constants can be obtained from a vibrational analysis of the optimized geometry. uiuc.edu These parameters are often represented by a harmonic potential.

Dihedral Angles: The torsional parameters, which govern the rotation around chemical bonds, are more complex to derive. A potential energy surface scan is performed by systematically rotating the dihedral angle of interest and calculating the QM energy at each step. The resulting energy profile is then fitted to a Fourier series to obtain the dihedral force constants and periodicities.

Non-Bonded Parameters:

Van der Waals Parameters: These are typically represented by the Lennard-Jones potential and are often transferred from existing well-validated force fields for similar atom types. However, for atoms in unique chemical environments, such as the fluorine atoms on the phenyl ring, specific parameterization may be required to accurately model their size and polarizability.

Electrostatic Parameters (Partial Atomic Charges): The determination of partial atomic charges is a critical step in force field development. For a molecule with a complex electronic structure like this compound, simple charge calculation methods may be insufficient. More advanced techniques, such as fitting charges to the electrostatic potential (ESP) derived from QM calculations (e.g., RESP or CHELPG methods), are commonly employed to provide a more accurate representation of the charge distribution across the molecule.

Performing QM calculations to obtain optimized geometries, vibrational frequencies, and electrostatic potentials.

Deriving initial parameters for bonded and non-bonded terms from these QM calculations and by analogy to existing force fields.

Refining the parameters by fitting to the QM data.

Validating the new force field by performing MD simulations and comparing the results with available experimental data or higher-level QM calculations.

The following tables provide an illustrative example of the types of parameters that would be defined in a force field for this compound. The values presented are hypothetical and for descriptive purposes only.

Table 1: Example of Bonded Parameters

| Bond Type | Equilibrium Distance (Å) | Force Constant (kcal/mol/Ų) |

|---|---|---|

| C-C (aromatic) | 1.40 | 450 |

| C-N (pyridine) | 1.34 | 520 |

| C-F | 1.35 | 500 |

| C-C (single) | 1.49 | 310 |

| C=O | 1.23 | 600 |

| C-O | 1.36 | 480 |

Table 2: Example of Angle Parameters

| Angle Type | Equilibrium Angle (degrees) | Force Constant (kcal/mol/radian²) |

|---|---|---|

| C-C-C (aromatic) | 120.0 | 85 |

| C-N-C (pyridine) | 117.0 | 80 |

| C-C-F | 119.0 | 70 |

| C-C-C (single) | 112.0 | 60 |

Table 3: Example of Dihedral Parameters

| Dihedral Type | Force Constant (kcal/mol) | Periodicity | Phase Shift (degrees) |

|---|---|---|---|

| C-C-C-C (aromatic) | 2.5 | 2 | 180 |

| N-C-C-C (pyridine) | 2.2 | 2 | 180 |

| F-C-C-C | 1.5 | 2 | 180 |

Table 4: Example of Non-Bonded (Lennard-Jones) Parameters

| Atom Type | Epsilon (kcal/mol) | Rmin/2 (Å) |

|---|---|---|

| C (aromatic) | 0.086 | 1.99 |

| N (pyridine) | 0.170 | 1.85 |

| F | 0.061 | 1.75 |

| O (carbonyl) | 0.210 | 1.66 |

Reactivity Profiles and Mechanistic Investigations of 4 2,3 Difluorophenyl Pyridine 3 Carboxylic Acid

Elucidation of Reaction Pathways and Transformation Mechanisms

The reactivity of 4-(2,3-Difluorophenyl)pyridine-3-carboxylic acid is governed by the functional groups present. The carboxylic acid group can undergo typical transformations, while the aromatic rings offer sites for substitution and other modifications.

Reactions of the Carboxylic Acid Group:

Esterification and Amidation: The carboxyl group readily reacts with alcohols or amines, typically under acidic catalysis or after conversion to a more reactive derivative (e.g., an acyl chloride), to form the corresponding esters and amides. These are standard nucleophilic acyl substitution reactions.

Decarboxylation: Pyridine (B92270) carboxylic acids can undergo decarboxylation, the loss of CO2, often requiring high temperatures or catalytic conditions. The mechanism for this transformation can be complex, sometimes proceeding through a zwitterionic intermediate where the pyridinium (B92312) nitrogen stabilizes the negative charge developing at the C3 position upon CO2 departure. The presence of the bulky 4-phenyl substituent may influence the kinetics of this process. For some pyridone-3-carboxylic acids, decarboxylation has been achieved using potassium carbonate in toluene.

Transformations involving the Pyridine Ring:

N-Oxidation: The nitrogen atom of the pyridine ring can be oxidized using reagents like hydrogen peroxide or a peroxy acid to form the corresponding pyridine-N-oxide. This transformation significantly alters the electronic properties of the ring, making it more susceptible to certain types of reactions, particularly electrophilic substitution at the 4-position. The oxidation of nicotinic acid with peroxomonosulfate has been shown to yield the N-oxide product.

Biochemical Transformations: In biological systems or through microbial catalysis, the pyridine ring can undergo hydroxylation. Studies on related pyridine carboxylic acids have demonstrated that bacteria can regioselectively hydroxylate the ring, often at the C2 position.

Radical-Induced Pathways: Investigations using techniques like pulse radiolysis on analogous pyridine carboxylic acids have shown that they can react with OH and H radicals. These reactions lead to the formation of transient species such as OH-adducts, H-adducts, and pyridinyl radicals, indicating potential transformation pathways under radiolytic or oxidative stress conditions.

Catalytic Behavior and Applications in Organic Synthesis

While this compound is not typically employed as a catalyst itself, its structural motifs are crucial in catalysis and the synthesis of functional materials.

Ligand for Coordination Chemistry: Pyridine-3-carboxylic acid (nicotinic acid) and its derivatives are effective ligands in coordination chemistry. The pyridine nitrogen and the carboxylate group can act as a bidentate or bridging ligand to coordinate with metal ions. This property allows for the construction of metal-organic frameworks (MOFs) and coordination polymers. The resulting complexes can exhibit catalytic activity, for instance, in Knoevenagel condensation reactions. The electronic effects of the difluorophenyl group would modulate the electron density on the pyridine nitrogen, thereby influencing the coordination properties and the catalytic activity of any resulting metal complex.

Organocatalysis: The pyridine moiety can function as a nucleophilic catalyst. For example, pyridines are known to catalyze the hydrolysis of anhydrides. This suggests that the title compound could potentially catalyze similar acyl transfer reactions, although its basicity is reduced by the electron-withdrawing substituents.

Scaffold for Enzyme Inhibitors: The pyridine carboxylic acid framework is a versatile scaffold in medicinal chemistry for designing enzyme inhibitors. The carboxylic group provides polarity and can coordinate with metal ions or form hydrogen bonds within an enzyme's active site, a property crucial for inhibition. The difluorophenyl and pyridine rings provide a rigid backbone that can be further functionalized to optimize binding and selectivity.

Acid-Base Equilibria and Proton Transfer Mechanisms

This compound is an amphoteric molecule, containing both a basic pyridine nitrogen atom and an acidic carboxylic acid group. This duality governs its behavior in solution, leading to a complex set of acid-base equilibria.

The molecule can exist in four principal forms depending on the pH of the solution: cationic, neutral, zwitterionic, and anionic. The equilibrium involves two main dissociation steps: the deprotonation of the carboxylic acid (pKa₁) and the deprotonation of the pyridinium ion (pKa₂).

Cationic form (H₂A⁺): At low pH, both the pyridine nitrogen and the carboxylic acid are protonated.

Neutral/Zwitterionic form (HA): At intermediate pH, an intramolecular proton transfer can occur from the carboxylic acid to the pyridine nitrogen, creating a zwitterion. This exists in equilibrium with the neutral form.

Anionic form (A⁻): At high pH, the carboxylic acid is deprotonated to a carboxylate, while the pyridine nitrogen is neutral.

The acid dissociation constants (pKa values) are significantly influenced by the substituents. The strongly electron-withdrawing 2,3-difluorophenyl group and the pyridine ring nitrogen are expected to increase the acidity of the carboxylic acid (lowering pKa₁) and decrease the basicity of the pyridine nitrogen (lowering pKa₂ for the pyridinium ion) compared to simpler analogs.

| Equilibrium | Description | Estimated pKa | Dominant Species |

|---|---|---|---|

| pKa₁ (Carboxylic Acid) | Dissociation of the carboxylic acid proton (-COOH → -COO⁻) | 2.5 - 3.5 | Zwitterion / Anion |

| pKa₂ (Pyridinium) | Dissociation of the pyridinium proton (>NH⁺ → >N) | 4.0 - 5.0 | Cation / Zwitterion |

Note: pKa values are estimates based on data for related compounds such as nicotinic acid (pKa₁=2.07, pKa₂=4.85), 4-phenylpyridine (B135609) (pKa of conjugate acid ~4.8), and fluorinated carboxylic acids. The exact values require experimental determination.

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Pyridine and Phenyl Rings

The electronic nature of the two aromatic rings in this compound dictates their susceptibility to substitution reactions.

Electrophilic Aromatic Substitution (EAS): Both rings are significantly deactivated towards electrophilic attack.

Pyridine Ring: The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. Under the strongly acidic conditions typical for EAS (e.g., nitration, sulfonation), the pyridine nitrogen becomes protonated, forming a pyridinium cation. This further deactivates the ring, making substitution extremely difficult. If a reaction is forced under harsh conditions, the electrophile is directed to the C5 position (meta to the nitrogen and the C4 substituent). A common strategy to achieve substitution is to first form the pyridine-N-oxide, which activates the ring and directs incoming electrophiles to the 2- and 4-positions (ortho and para to the N-oxide).

Phenyl Ring: The phenyl ring is deactivated by the strong electron-withdrawing inductive and field effects of the attached pyridinium group. This makes electrophilic substitution on the phenyl ring also challenging.

Nucleophilic Aromatic Substitution (SNAr):

Pyridine Ring: A nucleophile can attack the pyridine ring, particularly at the 2- and 6-positions, if a suitable leaving group is present.

Phenyl Ring: The 2,3-difluorophenyl ring is the more probable site for SNAr. The ring is activated by the electron-withdrawing pyridine substituent and the fluorine atoms themselves. A strong nucleophile can displace one of the fluorine atoms. The presence of the carboxyl group ortho to the pyridine-phenyl linkage in some analogs has been shown to further stabilize the negatively charged Meisenheimer intermediate, facilitating the reaction. Recent evidence suggests that some SNAr reactions may proceed through a concerted mechanism rather than the traditional two-step addition-elimination pathway.

| Ring Position | Reaction Type | Reactivity | Directing Effect |

|---|---|---|---|

| Pyridine C2, C6 | EAS | Strongly Deactivated | - |

| Pyridine C5 | EAS | Deactivated | Favored (meta) |

| Phenyl C2', C3' | SNAr | Activated | Site of F leaving groups |

| Phenyl C4', C5', C6' | EAS | Deactivated | - |

Hydrolytic Stability and Degradation Pathways

This compound is expected to be a chemically stable compound under typical environmental conditions.

Hydrolytic Stability: The core structure, consisting of two aromatic rings linked by a C-C bond and substituted with a carboxylic acid, is resistant to hydrolysis. The carbon-fluorine bonds are exceptionally strong and not susceptible to cleavage in water. Derivatives of the carboxylic acid, such as esters or amides, would undergo hydrolysis under acidic or basic conditions to revert to the parent acid.

Chemical Degradation: The primary non-biological degradation pathway under forcing conditions is likely thermal decarboxylation, as discussed in section 5.1.

Biodegradation: In biological environments, degradation would likely be initiated by enzymatic action. Based on studies of similar compounds, microbial degradation pathways could involve the hydroxylation of either the pyridine or the phenyl ring, followed by ring cleavage. The presence of fluorine atoms can sometimes block metabolic sites or lead to the formation of stable fluorinated metabolites.

Kinetic and Thermodynamic Aspects of Chemical Transformations

The rates and equilibria of reactions involving this compound are dictated by thermodynamic and kinetic factors.

Thermodynamic Aspects:

Stability: The molecule possesses significant thermodynamic stability due to the aromaticity of both rings and the high bond energy of the C-F bonds. Thermodynamic models can be used to predict derivative properties like heat capacity and the Joule-Thomson coefficient.

Equilibria: The position of the acid-base equilibria (Section 5.3) is a key thermodynamic feature, defined by the respective pKa values. The equilibrium between the neutral and zwitterionic forms is also governed by their relative thermodynamic stabilities, which can be influenced by the solvent.

Kinetic Aspects:

Reaction Rates: The rates of the transformations discussed are highly dependent on the reaction conditions. For example, the rate of esterification of pyridine carboxylic acids with reagents like diazodiphenylmethane (B31153) is influenced by the solvent and the electronic nature of the substituents.

Mechanistic Influence: For nucleophilic aromatic substitution on the difluorophenyl ring, the rate-determining step is the initial attack of the nucleophile to form the Meisenheimer intermediate. The stability of this intermediate, which is enhanced by the electron-withdrawing groups, directly impacts the reaction rate.

Decarboxylation Kinetics: The kinetics of decarboxylation for pyridine carboxylic acids have been shown to be highly dependent on the pH of the solution. Different mechanisms, each with a different rate profile, can dominate in different acidity regimes.

Oxidation Kinetics: The oxidation of nicotinic acid by peroxomonosulfate follows second-order kinetics, being first order with respect to both the acid and the oxidant. Similar kinetic behavior could be expected for the title compound.

Rational Design of Derivatives and Structure Activity Relationship Sar Studies for 4 2,3 Difluorophenyl Pyridine 3 Carboxylic Acid

The rational design of analogs based on the 4-(2,3-difluorophenyl)pyridine-3-carboxylic acid scaffold is a strategic process in medicinal chemistry aimed at optimizing potency, selectivity, and pharmacokinetic properties. Structure-Activity Relationship (SAR) studies are fundamental to this process, providing critical insights into how specific structural modifications influence the biological activity of the compounds. This section explores the core principles of molecular design, the impact of substituent effects, predictive modeling techniques, and advanced strategies like bioisosterism and scaffold hopping as they apply to this chemical series.

Advanced Research Applications and Methodologies Involving 4 2,3 Difluorophenyl Pyridine 3 Carboxylic Acid

Molecular Recognition and Ligand Binding Investigations

While specific studies on 4-(2,3-Difluorophenyl)pyridine-3-carboxylic acid are limited, the molecular structure is conducive to molecular recognition and ligand binding studies. The pyridine (B92270) and carboxylic acid groups are known to participate in various non-covalent interactions.

Mechanistic Studies of Interactions with Biological Targets (e.g., enzyme active sites, receptor pockets)

The core structure of pyridine carboxylic acid is a recognized scaffold in medicinal chemistry for designing enzyme inhibitors and receptor antagonists. The carboxylic acid moiety can act as a hydrogen bond donor and acceptor, and can interact with positively charged residues like lysine (B10760008) or arginine in a biological target's active site. The pyridine nitrogen can also form hydrogen bonds. The difluorophenyl group can engage in hydrophobic and van der Waals interactions within a receptor pocket. Fluorine atoms are often incorporated into drug candidates to enhance binding affinity and improve metabolic stability.

For analogous compounds, research has shown that pyridine carboxylic acid derivatives can be developed as antagonists for receptors such as the P2X receptor. nih.gov The general mechanism involves the carboxylic acid group interacting with key residues in the receptor's binding pocket. nih.gov Studies on other kinase inhibitors with a carboxylic acid feature have demonstrated that this group is often crucial for competitive binding in the ATP active site. mdpi.comresearchgate.net

Coordination Chemistry and Metal Complexation

Pyridine carboxylic acids are versatile ligands in coordination chemistry due to the presence of both a nitrogen atom in the pyridine ring and oxygen atoms in the carboxyl group, which can coordinate with a wide range of metal ions. jcmimagescasereports.orgwikipedia.org These ligands can act as bidentate chelators, forming stable complexes with transition metals. The specific coordination mode can vary, leading to diverse structural chemistry. jcmimagescasereports.org

The 2,3-difluorophenyl substituent on the pyridine ring of this compound would be expected to influence the electronic properties of the ligand through inductive effects, thereby modulating the stability and reactivity of its metal complexes. Research on related 4-hydroxy-3,5-pyridinedicarboxylic acids has demonstrated their strong complexation properties with metal ions like Fe(III) and Al(III). researchgate.netscispace.com

Potential Coordination Modes and Resulting Geometries

| Metal Ion Type | Potential Coordination Mode | Common Resulting Geometry |

| Transition Metals (e.g., Cu(II), Zn(II), Ni(II)) | Bidentate (N, O-chelation) | Octahedral, Square Planar, Tetrahedral |

| Lanthanide Metals | Bidentate or Bridging | Higher coordination numbers (e.g., 8, 9) |

| Main Group Metals (e.g., Al(III)) | Bidentate (N, O-chelation) | Octahedral |

Supramolecular Chemistry and Crystal Engineering Applications

The combination of a carboxylic acid and a pyridine ring within the same molecule makes this compound a prime candidate for applications in supramolecular chemistry and crystal engineering. These two groups can form a robust and highly directional O-H···N hydrogen bond, a well-known supramolecular synthon that reliably directs the assembly of molecules in the solid state. researchgate.net

Role as a Building Block for Advanced Materials

The structural features of this compound make it a potential building block for the synthesis of advanced materials like Metal-Organic Frameworks (MOFs) or functional polymers. As a linker in MOFs, the carboxylic acid and pyridine nitrogen can coordinate to metal centers, creating porous structures with potential applications in gas storage, separation, and catalysis. The difluorophenyl group would functionalize the pores of the MOF, potentially tuning its properties for specific applications.

Development of Chemical Probes and Luminescent Sensors

While no specific luminescent sensors based on this compound have been reported, the general scaffold of fluorinated pyridine derivatives has been utilized for this purpose. For example, novel CF₃-substituted pyridine-based fluorescent probes have been synthesized for applications in bioimaging. mdpi.com The development of a sensor would typically involve incorporating this molecule into a larger system where binding to an analyte (e.g., a metal ion) would cause a detectable change in its photophysical properties, such as fluorescence intensity or wavelength.

Utilization as a Synthetic Intermediate in Complex Organic Synthesis

Pyridine carboxylic acids are valuable intermediates in organic synthesis. nih.gov They can undergo a variety of chemical transformations at the carboxylic acid group (e.g., conversion to esters, amides, or acid chlorides) and on the pyridine ring itself. The presence of the difluorophenyl group makes this compound a potentially useful intermediate for the synthesis of complex molecules in the pharmaceutical and agrochemical industries, where fluorinated aromatic moieties are common. Three-component reactions involving carboxylic acids, nitriles, and other reagents represent a flexible approach to synthesizing highly substituted pyridine derivatives, highlighting the role of such acids as key building blocks. chim.it

Conclusion and Future Research Directions

Current State of Knowledge on 4-(2,3-Difluorophenyl)pyridine-3-carboxylic Acid

Identification of Emerging Research Avenues and Unexplored Potentials

Given the absence of foundational research, any discussion of emerging research avenues is purely speculative. Based on the general structure—a substituted pyridine (B92270) carboxylic acid—potential areas for investigation could include:

Agrochemicals: Similar structures are sometimes investigated for herbicidal or fungicidal activity.

Materials Science: The molecule could be studied as a ligand for creating metal-organic frameworks (MOFs) or as a building block for functional polymers.

However, these are general possibilities for the chemical class and not established or emerging avenues for this specific compound.

Future Methodological Advancements and Interdisciplinary Research Opportunities

For research on this compound to commence, the following steps would be necessary:

Synthetic Chemistry: Development and optimization of a reliable synthetic route to produce the compound in sufficient purity and yield would be the primary and most crucial step. Multi-component reactions or palladium-catalyzed cross-coupling reactions, common in pyridine synthesis, could be explored.

Analytical Chemistry: Once synthesized, thorough characterization using modern analytical techniques (NMR, Mass Spectrometry, X-ray Crystallography) would be essential to confirm its structure and establish its physicochemical properties.

Computational Chemistry: In silico studies could predict potential biological targets, toxicity, and physical properties to guide initial laboratory research and prioritize experimental efforts.

Interdisciplinary Collaboration: Should initial screenings show any promising biological activity, collaboration between synthetic chemists, pharmacologists, and biochemists would be vital to explore its mechanism of action and therapeutic potential.

Q & A

Q. What are the common synthetic routes for 4-(2,3-Difluorophenyl)pyridine-3-carboxylic acid?

The synthesis often involves coupling reactions between pyridine-3-carboxylic acid derivatives and fluorinated aryl halides. For example:

- Suzuki-Miyaura cross-coupling : A palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium) facilitates coupling of 3-carboxypyridine boronic esters with 2,3-difluorophenyl halides. Reaction conditions (e.g., toluene, 100°C) and purification via reverse-phase HPLC (acetonitrile/water with 0.1% formic acid) are critical for yield optimization .

- Multistep functionalization : Starting from intermediates like 4-chloro-2-(6-(trifluoromethyl)pyridin-3-yl)aniline, sequential reactions (e.g., hydrolysis, fluorination) are employed. LCMS (m/z analysis) and HPLC retention time tracking ensure intermediate purity .

Q. How is structural characterization performed for this compound?

- High-resolution mass spectrometry (HRMS) : Confirms molecular weight (e.g., m/z 751 [M+H]+ observed in Reference Example 74) .

- Nuclear magnetic resonance (NMR) : 1H/13C NMR resolves the difluorophenyl group (δ 7.2–7.8 ppm for aromatic protons) and pyridine ring signals.

- X-ray crystallography : Validates stereochemistry and crystal packing, though not explicitly detailed in the provided evidence.

Q. What purity analysis methods are standard?

- Reverse-phase HPLC : Columns like YMC-Actus Triart C18 (5 μm, 12 nm) with mobile phases (MeCN/water + 0.1% formic acid) achieve baseline separation. Retention times (e.g., 1.32–1.60 minutes) are monitored under standardized conditions .

- LCMS dual detection : Combines mass accuracy (e.g., m/z 809.1 [M+H]+) with chromatographic retention to confirm identity and purity .

Advanced Research Questions

Q. How can discrepancies in biological activity data be resolved?

- Dose-response curve normalization : Compare IC50 values across assays (e.g., enzyme inhibition vs. cell viability) to identify assay-specific artifacts.

- Metabolite profiling : Use LCMS to detect degradation products or active metabolites that may explain variability in potency .

- Structural analogs : Benchmark against related compounds (e.g., 4-(trifluoromethyl)nicotinic acid, CAS 158063-66-2) to isolate fluorophenyl group contributions .

Q. What computational methods predict interactions with target enzymes?

- Molecular docking : Simulate binding to enzymes (e.g., kinases) using software like AutoDock Vina. The difluorophenyl group’s electron-withdrawing effects enhance π-π stacking in hydrophobic pockets.

- Density functional theory (DFT) : Calculate electrostatic potential maps to rationalize regioselectivity in reactions or ligand-receptor interactions .

Q. How can reaction yields be optimized for large-scale synthesis?

- Catalyst screening : Compare palladium catalysts (e.g., Pd(PPh3)4 vs. PdCl2(dppf)) for Suzuki coupling efficiency. Evidence shows Pd(PPh3)4 achieves 40–46% yields in similar fluorophenylpyridine syntheses .

- Solvent optimization : Replace toluene with DMF or THF to improve solubility of intermediates. Pre-purification via column chromatography (e.g., silica gel) reduces HPLC workload .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.